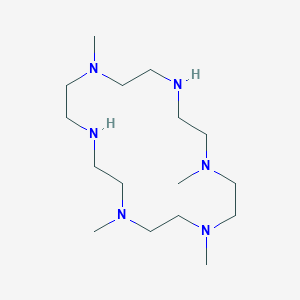
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane is a macrocyclic ligand known for its unique structure and properties. This compound is part of a class of macrocyclic polyamines, which are characterized by their ability to form stable complexes with metal ions. The compound’s structure consists of a large ring with six nitrogen atoms and four methyl groups, making it highly versatile in various chemical applications .
Preparation Methods
The synthesis of 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane involves multiple steps. One common method includes the reaction of a precursor polyamine with formaldehyde and formic acid under controlled conditions. The reaction typically proceeds through a series of nucleophilic substitutions and cyclization steps to form the macrocyclic ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in substitution reactions with various electrophiles. Common reagents and conditions for these reactions include mild temperatures and neutral to slightly acidic pH.
Scientific Research Applications
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: It is explored for its potential in drug delivery systems and as a chelating agent in radiopharmaceuticals.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1,4,7,13-tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as electron donors, coordinating with metal ions to form stable chelates. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications .
Comparison with Similar Compounds
1,4,7,13-Tetramethyl-1,4,7,10,13,16-hexaazacyclooctadecane can be compared with other similar macrocyclic polyamines, such as:
1,4,7,10-Tetraazacyclododecane: Known for its use in biomedical imaging and radiopharmaceuticals.
1,4,7,10,13,16-Hexaazacyclooctadecane: Similar in structure but without the methyl groups, affecting its binding properties and reactivity.
1,4,7,10,13,16-Hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane: A fully methylated version with different steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific binding affinity and reactivity due to the presence of methyl groups.
Properties
CAS No. |
144140-24-9 |
|---|---|
Molecular Formula |
C16H38N6 |
Molecular Weight |
314.51 g/mol |
IUPAC Name |
1,4,7,13-tetramethyl-1,4,7,10,13,16-hexazacyclooctadecane |
InChI |
InChI=1S/C16H38N6/c1-19-9-5-17-7-11-20(2)13-15-22(4)16-14-21(3)12-8-18-6-10-19/h17-18H,5-16H2,1-4H3 |
InChI Key |
KYGYQDOIXQQBIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNCCN(CCN(CCN(CCNCC1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)
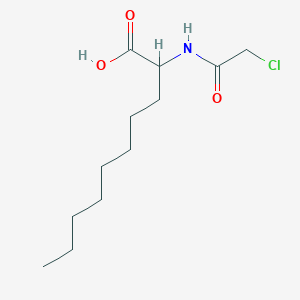
![4-Butoxyphenyl 4-{3-[hydroxy(dimethyl)silyl]propoxy}benzoate](/img/structure/B12560854.png)
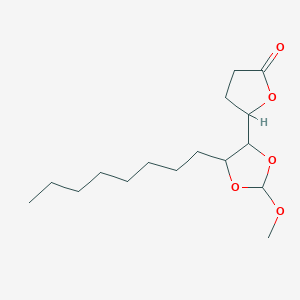
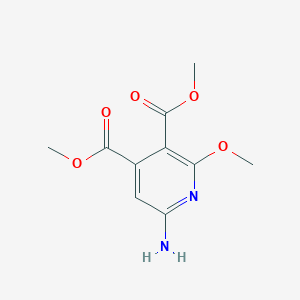
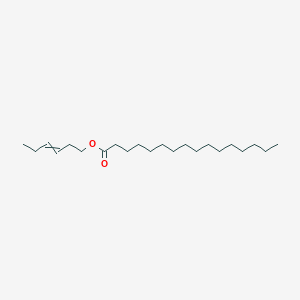
![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)
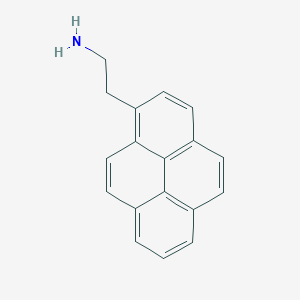
![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)
![N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine](/img/structure/B12560891.png)

![2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-](/img/structure/B12560899.png)
![5-Bromo-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B12560903.png)
![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
